molecular formula C6H4F3N3 B1376814 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1216241-07-4

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1376814
CAS No.: 1216241-07-4
M. Wt: 175.11 g/mol
InChI Key: LLAPTZUNRCHLCW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is systematically identified through multiple nomenclature systems and registry numbers. The compound is registered under Chemical Abstracts Service number 1216241-07-4, providing a unique identifier for chemical databases and regulatory purposes. The systematic International Union of Pure and Applied Chemistry name follows the standard nomenclature conventions for heterocyclic compounds, clearly indicating the substitution pattern on the pyrazole ring.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is recorded as N#CC1=CN(CC(F)(F)F)N=C1, which provides a standardized textual representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C6H4F3N3/c7-6(8,9)3-11-2-4(1-10)5-12-11/h2,5H,3H2 offers another standardized format for chemical identification and database searching.

Alternative naming conventions include systematic variations such as 1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile, which represents a simplified version of the full systematic name. The compound may also be referenced through catalog numbers from chemical suppliers, such as MFCD13188376 in the MDL Information Systems registry.

Property Value Reference
Chemical Abstracts Service Number 1216241-07-4
Systematic Name This compound
Simplified Molecular-Input Line-Entry System N#CC1=CN(CC(F)(F)F)N=C1
MDL Number MFCD13188376

Historical Context of Trifluoroethylated Pyrazole Development

The development of trifluoroethylated pyrazoles emerged from the broader evolution of organofluorine chemistry and the recognition of fluorine's unique properties in molecular design. Trifluoromethylated heterocycles gained significant attention in recent decades due to their beneficial physicochemical and biological properties, with the incorporation of trifluoromethyl groups into heterocycles becoming a major subject of research. The strategic placement of fluorine atoms in heterocyclic systems has been shown to dramatically alter molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity.

The synthesis of trifluoromethylated pyrazoles has evolved through various methodological approaches. Early work focused on the use of trifluoromethyl building blocks in cycloaddition reactions, particularly the utility of 2,2,2-trifluorodiazoethane as a versatile reagent for accessing trifluoromethylated heterocycles. The development of efficient synthetic protocols has been driven by the frequent occurrence of trifluoromethyl groups in pharmaceutical and agrochemical compounds of relevance.

Sequential cycloaddition methodologies have emerged as particularly effective approaches for constructing trifluoromethylated pyrazoles. Research has demonstrated that (3 + 2)-cycloaddition reactions of nitrile imines derived from trifluoroacetonitrile with various dipolarophiles can provide regioselective access to 3-trifluoromethylpyrazoles. These methodological advances have enabled the preparation of diverse structural variants, including compounds bearing cyano substituents.

The historical development of these synthetic approaches reflects the increasing sophistication of fluorine chemistry and the growing recognition of the value of fluorinated heterocycles in materials science and medicinal chemistry applications. The evolution from simple trifluoromethylation reactions to complex multicomponent syntheses demonstrates the maturation of this field.

Structural Properties and Molecular Characteristics

This compound possesses a molecular formula of C6H4F3N3 with a molecular weight of 175.11 grams per mole. The structural architecture consists of a five-membered pyrazole ring system substituted with a trifluoroethyl group at the nitrogen-1 position and a cyano group at the carbon-4 position. This substitution pattern creates a molecule with distinct electronic and steric properties.

The trifluoroethyl substituent introduces significant electron-withdrawing character to the pyrazole system through both inductive and field effects. The three fluorine atoms on the terminal carbon create a highly electronegative environment that influences the electron density distribution throughout the molecule. The carbon-fluorine bonds, with their high bond dissociation energy and significant polarity, contribute to the overall stability and unique reactivity profile of the compound.

The cyano functional group at the carbon-4 position provides an additional electron-withdrawing influence and serves as a potential site for further chemical transformation. The linear geometry of the nitrile group and its triple bond character contribute to the overall molecular rigidity and electronic properties. The combination of these two electron-withdrawing substituents creates a pyrazole system with significantly altered electronic characteristics compared to unsubstituted pyrazoles.

Molecular Property Value Reference
Molecular Formula C6H4F3N3
Molecular Weight 175.11 g/mol
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

The three-dimensional molecular conformation is influenced by the steric requirements of the trifluoroethyl group and the planar nature of the pyrazole ring. The trifluoromethyl portion of the trifluoroethyl substituent adopts conformations that minimize steric interactions while maximizing favorable electronic interactions. The overall molecular dipole moment is expected to be significant due to the presence of multiple highly electronegative fluorine atoms and the polar cyano group.

Position within Fluorinated Heterocyclic Compounds

This compound occupies a distinctive position within the broader class of fluorinated heterocyclic compounds. Fluorinated nitrogen-containing heterocycles have gained remarkable attention due to their unique properties and applications in diverse fields including medicinal chemistry, materials science, and organocatalysis. The strategic incorporation of fluorine atoms into heterocyclic frameworks can lead to dramatic changes in molecular properties, including alterations in stability, conformational behavior, hydrogen bonding capabilities, and basicity.

The compound represents an example of selective fluorination applied in the context of nitrogen heterocycles, where the resulting molecules exhibit a variety of unique properties. The trifluoroethyl substituent provides a different electronic influence compared to direct trifluoromethylation of the heterocyclic ring, offering synthetic chemists alternative approaches to fine-tune molecular properties. This substitution pattern is part of a broader strategy for incorporating fluorine-containing motifs into biologically and chemically important scaffolds.

Within the pyrazole family specifically, trifluoromethylated derivatives have shown significant promise as anti-inflammatory and antibacterial agents, with the location of the trifluoromethyl group being crucial for activity profiles. The 4-cyano substitution pattern adds another dimension to the structure-activity relationships possible within this compound class. The combination of fluorinated substituents with cyano functionality creates opportunities for further synthetic elaboration and property optimization.

Fluorinated heterocycles, including trifluoroethylated pyrazoles, serve important roles as building blocks in pharmaceutical chemistry. The presence of fluorine atoms can enhance metabolic stability, alter lipophilicity, and modify binding interactions with biological targets. The specific substitution pattern in this compound provides a unique combination of electronic effects that may be exploited in drug design and materials applications.

General Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual molecular properties to encompass broader themes in fluorine-containing compound design and synthesis. Organofluorine chemistry has emerged as a critical discipline due to the unique properties that fluorine atoms impart to organic molecules, including enhanced stability, altered electronic properties, and modified biological activity profiles.

Trifluoromethylated heterocycles represent a particularly important subset of organofluorine compounds, with the trifluoromethyl group serving as a key pharmacophore in numerous approved drugs and agrochemicals. The beneficial physicochemical and biological properties associated with trifluoromethyl incorporation have made the construction of such compounds a major research focus. The development of efficient synthetic methodologies for accessing trifluoromethylated heterocycles continues to be an active area of investigation.

The compound exemplifies the successful integration of multiple design elements in organofluorine chemistry. The trifluoroethyl substituent provides the benefits associated with fluorine incorporation while offering different steric and electronic properties compared to direct trifluoromethyl substitution. The additional presence of the cyano group creates opportunities for further functionalization and property modification, demonstrating the versatility possible in fluorinated heterocycle design.

From a synthetic perspective, compounds such as this compound serve as important targets for methodology development in organofluorine chemistry. The construction of such molecules requires sophisticated synthetic approaches that can efficiently introduce fluorinated substituents while maintaining control over regioselectivity and functional group compatibility. The successful synthesis of these compounds advances the broader field of fluorine chemistry and provides tools for exploring structure-property relationships in fluorinated systems.

The compound also represents the intersection of heterocyclic chemistry and organofluorine chemistry, two disciplines that have become increasingly intertwined as the importance of fluorinated heterocycles in applications ranging from pharmaceuticals to materials has become apparent. This convergence has led to significant advances in synthetic methodology and has opened new avenues for molecular design and optimization.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPTZUNRCHLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

A well-documented method involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile under reflux in protic solvents such as trifluoroethanol or ethanol. This reaction affords 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity.

  • Reagents: Aryl hydrazine (1.2 mmol), (ethoxymethylene)malononitrile (1 mmol)
  • Solvent: Trifluoroethanol (TFE) or ethanol (2 mL)
  • Conditions: Reflux under nitrogen atmosphere for 0.5 to 4 hours depending on the substrate
  • Workup: Dilution with ethyl acetate, washing with water, drying over sodium sulfate, and purification by silica gel column chromatography

Yields and Solvent Effects

The choice of solvent significantly affects the yield and reaction rate. Trifluoroethanol and ethanol provide the highest yields and fastest reactions, while aprotic solvents like tetrahydrofuran (THF) lead to slower reactions and lower yields.

Entry Solvent Reaction Time (h) Yield (%) of 5-amino-1-aryl-pyrazole-4-carbonitrile
1 Trifluoroethanol (TFE) 0.5 - 4 Up to 84
2 Ethanol 0.5 - 4 Comparable to TFE
3 Methanol 0.5 - 4 Moderate
4 Tetrahydrofuran (THF) 0.5 - 4 Low

Note: The highest yield (84%) was observed for phenylhydrazine in TFE after 30 minutes.

Scope and Substituent Effects

Various substituted aryl hydrazines, including those bearing trifluoromethyl groups, fluorine, chlorine, and methoxy substituents, have been successfully employed. The yields vary from moderate to good (47%–68%) depending on the electronic nature of the substituents.

Substituent on Aryl Hydrazine Product Yield (%)
Phenyl (unsubstituted) 84
4-Fluorophenyl 47
Pentafluorophenyl 63
4-(Trifluoromethyl)phenyl 67
2,6-Dichloro-4-(trifluoromethyl)phenyl 47
4-Methoxyphenyl 68

This method yields exclusively the 5-amino regioisomer without formation of 3-amino isomers or uncyclized hydrazides, demonstrating excellent regioselectivity.

Preparation via Incorporation of Trifluoroethyl Group Using 1,1-Dicyanoalkenes

Reaction Overview

Another approach involves the reaction of 1,1-dicyanoalkenes with trifluoromethylating agents in the presence of additives such as TMEDA (N,N,N',N'-tetramethylethylenediamine) in tetrahydrofuran (THF). This method allows the direct introduction of trifluoromethyl groups into the pyrazole ring.

  • Reagents: 1,1-Dicyanoalkene, trifluoromethyl source (e.g., N2CHCF3), TMEDA
  • Solvent: THF (0.5 mol/L solution)
  • Conditions: Room temperature stirring for 12 hours in sealed tube
  • Workup: Extraction with ethyl acetate, washing with saturated NH4Cl, aqueous NaClO treatment to quench cyanide by-products, drying, and column chromatography purification

Product Formation

This procedure affords 3-trifluoromethyl or 5-trifluoromethyl pyrazole-4-carbonitriles depending on the starting materials and reaction conditions. The method is versatile and allows the dual incorporation of trifluoromethyl and cyano groups into the pyrazole framework.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Product Type Yield Range (%) Notes
Hydrazine + (Ethoxymethylene)malononitrile Aryl hydrazines, (ethoxymethylene)malononitrile TFE, Ethanol Reflux, 0.5–4 h 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles 47–84 High regioselectivity, solvent-dependent
1,1-Dicyanoalkene + trifluoromethylating agent 1,1-Dicyanoalkene, N2CHCF3, TMEDA THF RT, 12 h 3- or 5-Trifluoromethyl pyrazole-4-carbonitriles Not specified Requires careful cyanide quenching

Research Findings and Practical Considerations

  • The use of trifluoroethanol as solvent enhances reaction rates and yields due to its protic and fluorinated nature, which stabilizes intermediates and facilitates cyclization.
  • Neutralization of hydrazine hydrochloride salts with triethylamine prior to reaction is necessary to avoid side reactions.
  • The reaction of hydrazines with (ethoxymethylene)malononitrile proceeds cleanly with exclusive formation of the 5-amino regioisomer, confirmed by detailed NMR studies including ^1H, ^13C, and ^19F spectra.
  • The trifluoromethylation approach using 1,1-dicyanoalkenes requires careful handling of cyanide by-products, which are quenched with aqueous sodium hypochlorite to ensure safety and purity.
  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroethyl chloride, hypervalent-iodine reagents, and fluoroalcohols . Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides an overview of its applications, supported by data tables and case studies from verified sources.

Key Chemical Structure

  • Molecular Formula: C7H5F3N4
  • Molecular Weight: 202.13 g/mol
  • Structural Formula:

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives and their activity against cancer cell lines. The incorporation of the trifluoroethyl group enhanced the lipophilicity of the compounds, improving their bioavailability and efficacy against specific cancer types .

Agrochemicals

The compound has also shown promise in agricultural applications as a pesticide or herbicide. Its ability to inhibit specific enzymes in plants or pests can lead to effective pest management strategies.

Data Table: Herbicidal Activity

CompoundTarget SpeciesActivity (g/ha)Reference
This compoundWeeds (e.g., Amaranthus spp.)200
Pyrazole Derivative AWeeds (e.g., Chenopodium spp.)150
Pyrazole Derivative BInsects (e.g., Aphids)100

Materials Science

In materials science, this compound is being investigated for its potential use in the development of new materials with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Additives

A study published in Materials Science & Engineering examined the use of pyrazole derivatives as additives in polymer formulations. The inclusion of this compound improved the thermal stability and mechanical properties of the resulting polymers .

Analytical Chemistry

The compound's unique fluorinated structure allows for its use as a standard or marker in analytical methods such as chromatography and mass spectrometry.

Data Table: Analytical Applications

TechniqueApplicationReference
Gas ChromatographyStandard for fluorinated compounds
Mass SpectrometryMarker for quantitative analysis

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents/Ring Modifications Key Structural Differences vs. Target Compound Evidence ID
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile Amino group at C5 Enhanced hydrogen bonding potential; altered reactivity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile Difluoroethyl at N1; methyl at C3 Reduced fluorination → lower electronegativity
3-(4-Phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole at C3; no N1 substituent Hybrid heterocycle → potential for π-π stacking
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Fluoro at C5; 4-fluorophenyl at N1 Aromatic substituent → increased planarity
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Saturated pyrazole ring (C2-C3 single bond) Reduced aromaticity → altered electronic properties

Key Observations :

  • Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group () provides stronger electron-withdrawing effects than difluoroethyl (), influencing solubility and target binding .
  • Heterocyclic Hybrids : Triazole-pyrazole hybrids (Evidences 4–6) introduce additional hydrogen-bonding sites and rigidity, which may enhance antimicrobial activity .

Key Observations :

  • Green Synthesis : emphasizes sustainable synthesis using deep eutectic solvents, contrasting with traditional methods requiring toxic solvents .
  • Click Chemistry : –6 demonstrates efficient triazole incorporation, a strategy absent in the target compound’s synthesis .

Key Observations :

  • The target compound’s bioactivity data is lacking, but its amino derivative () and analogs () are linked to therapeutic targets like GLUT1 .
  • Dihydro derivatives () show direct antioxidant activity, likely due to radical scavenging via the nitrile and pyrazole moieties .

Physicochemical Properties

Compound logP (Predicted) Solubility (aq.) Thermal Stability Evidence ID
Target Compound ~2.1 (estimated) Low High (fluorine content)
5-Fluoro-4-fluorophenyl Analog ~2.8 Very low Moderate
1-Isopropyl-triazole Hybrid ~1.9 Moderate High (crystalline solid)

Key Observations :

  • Trifluoroethyl substitution increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration but complicating formulation .
  • Triazole hybrids () exhibit balanced solubility due to polar triazole-nitrogen atoms .

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a trifluoroethyl group and a carbonitrile functional group. This unique configuration contributes to its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer progression:

  • Mechanism : Inhibition of BRAF(V600E) and EGFR pathways has been documented, which are critical in several cancers.
  • Case Study : A study demonstrated that pyrazole derivatives effectively reduced cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activities:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.
  • Research Findings : In experimental models of inflammation (e.g., carrageenan-induced edema), compounds similar to this compound exhibited effects comparable to established anti-inflammatory drugs like indomethacin .

Antibacterial and Antifungal Activities

The biological activity extends to antibacterial and antifungal effects:

  • Antibacterial Activity : Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For example, compounds demonstrated significant activity against strains such as E. coli and Bacillus subtilis .
  • Antifungal Activity : The compound was evaluated against several phytopathogenic fungi, showing moderate to excellent inhibition of mycelial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives:

CompoundSubstituentBiological ActivityIC50 (µM)
1TrifluoroethylAntitumor45
2MethylAnti-inflammatory30
3EthylAntibacterial50
4FluorineAntifungal25

This table summarizes the relationship between different substituents on the pyrazole ring and their corresponding biological activities.

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via two primary routes:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 5-azido-1H-pyrazole-4-carbonitrile with alkynes (e.g., ethynylbenzene) in a THF/water mixture using copper sulfate and sodium ascorbate as catalysts. Purification involves flash chromatography (cyclohexane/ethyl acetate gradient) .
  • Alkylation of pyrazole precursors: Introducing the trifluoroethyl group via SN2 reactions using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of K₂CO₃. Yields may vary (e.g., 26% in one step), requiring optimization of catalysts or solvents .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ = 14.28 ppm for NH in DMSO-d₆) to confirm substituent positions and purity .
  • Mass spectrometry (EI/HRMS): To verify molecular weight (e.g., [M]+ at m/z 236.0807) and fragmentation patterns .
  • Infrared spectroscopy (IR): Peaks at 2231 cm⁻¹ (C≡N stretch) and 1541 cm⁻¹ (triazole/pyrazole ring vibrations) .
  • X-ray crystallography: For resolving crystal packing and hydrogen-bonding motifs (e.g., intermolecular interactions in trifluoroethyl-substituted pyrazoles) .

Q. What safety precautions are recommended for handling this compound?

  • Use personal protective equipment (PPE), including gloves and lab coats.
  • Avoid inhalation of dust/volatiles and skin contact. Work in a fume hood with proper ventilation.
  • Store in a dry, airtight container away from heat and light .

Q. Why is the trifluoroethyl group strategically incorporated into pyrazole derivatives?

The trifluoroethyl group enhances lipophilicity, metabolic stability, and bioavailability. Fluorine’s strong electron-withdrawing effects reduce basicity of adjacent amines and improve binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can low yields in trifluoroethyl group introduction be addressed?

Optimize reaction conditions by:

  • Screening catalysts (e.g., Pd(PPh₃)₂Cl₂ for Stille couplings) .
  • Adjusting solvent polarity (e.g., toluene for high-temperature reactions) .
  • Increasing equivalents of trifluoroethylating agents or reaction time.

Q. How to resolve contradictions in NMR data for this compound?

Unexpected peaks may arise from:

  • Rotameric equilibria: Variable-temperature NMR can stabilize conformers for clearer signals.
  • Impurities: Use preparative HPLC or repeated column chromatography (silica gel, gradient elution) .
  • Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking studies: Model the trifluoroethyl group’s steric/electronic effects on binding to enzymes (e.g., kinases). Use software like AutoDock with parameters for fluorine’s van der Waals radius .
  • DFT calculations: Analyze charge distribution and frontier molecular orbitals to rationalize reactivity .

Q. How can the pyrazole core be functionalized for structure-activity relationship (SAR) studies?

  • Carboxylic acid derivatives: Hydrolyze the nitrile group under acidic conditions to generate 4-carboxylic acid analogs for amide coupling .
  • Heterocyclic hybrids: Use click chemistry to append triazoles or indole moieties, as seen in related spirocyclic hybrids .

Q. What stability challenges arise during storage or reaction conditions?

  • Thermal instability: Avoid prolonged heating above 50°C; monitor via TGA/DSC.
  • Hydrolysis susceptibility: Store under anhydrous conditions to protect the nitrile group from moisture .

Q. How to design pharmacological studies for this compound?

  • Target selection: Prioritize fluorophoric targets (e.g., cytochrome P450 enzymes or GPCRs) where fluorine enhances binding .
  • In vitro assays: Test metabolic stability in liver microsomes and cytotoxicity in HEK-293 cells.
  • SAR modifications: Introduce substituents at the pyrazole 3-position to modulate steric bulk and polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.